

An In-depth Technical Guide to 1,3,5-Tri-tert-butylbenzene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1,3,5-Tri-tert-butylbenzene**

Cat. No.: **B073737**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **1,3,5-Tri-tert-butylbenzene** (CAS No. 1460-02-2), a sterically hindered aromatic hydrocarbon. The document details its chemical and physical properties, outlines experimental protocols for its synthesis and purification, and discusses its key applications. Included are diagrams illustrating the fundamental synthetic pathway, presented to aid researchers and professionals in chemistry and drug development in understanding and utilizing this compound.

Introduction

1,3,5-Tri-tert-butylbenzene is an organic compound characterized by a benzene ring symmetrically substituted with three tert-butyl groups. This unique structure imparts significant steric hindrance and thermal stability to the molecule.^[1] As a non-polar organic molecule, it is largely insoluble in water but exhibits good solubility in nonpolar organic solvents such as hexane and toluene.^[2] Its robust nature makes it a valuable compound in various fields, including polymer chemistry, organic synthesis, and materials science. It serves as a building block for more complex molecules and as a reference standard in analytical chemistry.

Properties of 1,3,5-Tri-tert-butylbenzene

The physical and chemical properties of **1,3,5-Tri-tert-butylbenzene** are summarized in the table below. This data is essential for its handling, storage, and application in experimental settings.

Property	Value	Reference(s)
CAS Number	1460-02-2	[1] [3]
Molecular Formula	C ₁₈ H ₃₀	[1] [3]
Molecular Weight	246.43 g/mol	[3]
Appearance	White to off-white crystalline solid or powder	[1]
Melting Point	67-72 °C	[1]
Boiling Point	121-122 °C at 12 mmHg	[1]
Solubility	Insoluble in water; Soluble in chloroform, ethyl acetate	[1]
Purity	≥98.0% (GC)	[4]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and analysis of **1,3,5-Tri-tert-butylbenzene**.

1,3,5-Tri-tert-butylbenzene is commonly synthesized via the Friedel-Crafts alkylation of benzene with a tert-butylation agent, such as tert-butyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[\[2\]](#)[\[5\]](#) The 1,3,5-isomer is the thermodynamically most stable product of this reaction.

Materials:

- Benzene (anhydrous)
- tert-Butyl chloride

- Anhydrous aluminum chloride (AlCl_3)
- Ice-cold water
- Diethyl ether
- Anhydrous sodium sulfate
- Round-bottom flask
- Magnetic stirrer
- Dropping funnel
- Ice bath
- Separatory funnel
- Rotary evaporator

Procedure:

- In a fume hood, equip a dry 250 mL round-bottom flask with a magnetic stirrer and a dropping funnel.
- Add 50 mL of anhydrous benzene to the flask. While stirring, cool the flask in an ice bath.
- Carefully add the anhydrous aluminum chloride catalyst to the cooled benzene in small portions.
- Place the tert-butyl chloride in the dropping funnel and add it dropwise to the stirred benzene-catalyst mixture over a period of 30 minutes, maintaining the temperature below 5 °C.
- After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional 2 hours.

- To quench the reaction, slowly add 50 mL of ice-cold water to the flask through the dropping funnel.
- Transfer the mixture to a separatory funnel. Rinse the reaction flask with 20 mL of diethyl ether and add it to the separatory funnel.
- Separate the organic layer. Extract the aqueous layer twice more with 20 mL portions of diethyl ether.
- Combine all organic layers and wash them with a saturated sodium bicarbonate solution followed by water.
- Dry the organic layer over anhydrous sodium sulfate.
- Filter off the drying agent and remove the solvent using a rotary evaporator to yield the crude product.

The crude **1,3,5-Tri-tert-butylbenzene** can be purified by crystallization from ethanol.[\[1\]](#)

Materials:

- Crude **1,3,5-Tri-tert-butylbenzene**
- Ethanol
- Erlenmeyer flasks
- Hot plate
- Buchner funnel and filter flask
- Filter paper

Procedure:

- Place the crude product in a 100 mL Erlenmeyer flask.

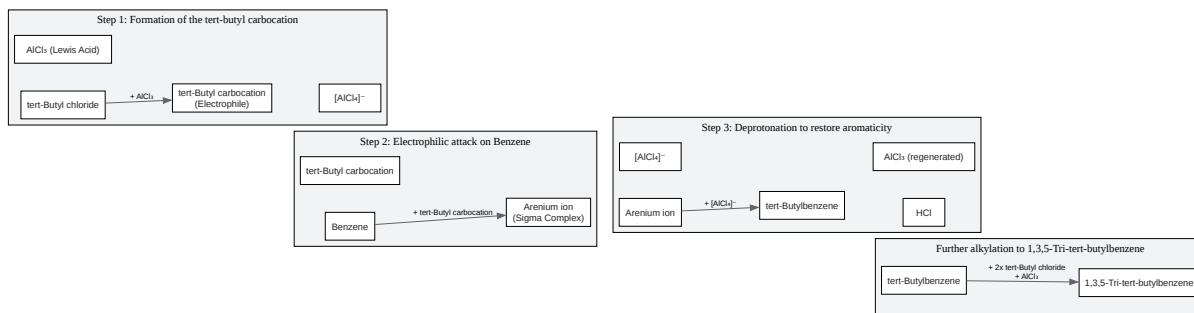
- Add a minimal amount of hot ethanol to dissolve the solid completely. Gentle heating on a hot plate may be necessary.
- Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.
- To facilitate further crystallization, place the flask in an ice bath for 15-20 minutes.[6]
- Collect the purified crystals by vacuum filtration using a Buchner funnel.[7]
- Wash the crystals with a small amount of cold ethanol to remove any remaining impurities.
- Dry the crystals in a desiccator to obtain pure **1,3,5-Tri-tert-butylbenzene**.

The purity and identity of the synthesized **1,3,5-Tri-tert-butylbenzene** can be confirmed using Gas Chromatography-Mass Spectrometry (GC-MS).[3][8]

Sample Preparation:

- Prepare a sample solution of approximately 10 µg/mL by dissolving the purified crystals in a volatile organic solvent such as hexane or dichloromethane.[9]
- Ensure the sample is free of particulate matter by filtering or centrifugation if necessary.[9]

Instrumentation and Conditions (Representative):


- Gas Chromatograph: Agilent 8890 GC System or equivalent.[4]
- Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column.
- Injection Volume: 1 µL (splitless mode).[8][9]
- Inlet Temperature: 280 °C.[8]
- Oven Temperature Program: Initial temperature of 45 °C for 2 min, then ramp at 12 °C/min to 325 °C and hold for 11 min.[8]
- Carrier Gas: Helium at a constant flow of 1 mL/min.[8]

- Mass Spectrometer: Agilent 7250 GC/Q-TOF or equivalent.[8]
- Ionization Mode: Electron Impact (EI) at 70 eV.
- Mass Range: 50-500 m/z.

The resulting mass spectrum should be compared with reference spectra for **1,3,5-Tri-tert-butylbenzene**. The major fragment ion is typically observed at m/z 231, corresponding to the loss of a methyl group.[3]

Visualized Mechanisms and Workflows

To further elucidate the core processes involved with **1,3,5-Tri-tert-butylbenzene**, the following diagrams are provided.

[Click to download full resolution via product page](#)

Caption: Mechanism of Friedel-Crafts Alkylation for Synthesis.

Applications in Research and Development

1,3,5-Tri-tert-butylbenzene is utilized in several areas of chemical research and industry:

- Polymer Chemistry: It serves as a monomer or a building block for the synthesis of specialized polymers, imparting thermal stability and specific mechanical properties.

- **Antioxidant and Stabilizer:** Due to its bulky nature, it can act as a heat stabilizer and antioxidant in polymers and other organic materials, preventing degradation.
- **Organic Synthesis:** It is a crucial intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals, where the tert-butyl groups can act as steric directing or protecting groups.[4]
- **Material Science:** Its derivatives are explored for applications in high-performance materials due to their thermal resistance.
- **Analytical Standard:** It is used as a reference standard in analytical techniques like gas chromatography due to its stability and well-defined properties.[4]
- **Coordination Chemistry:** It is employed in the preparation of sandwich complexes with various metal ions, such as scandium, yttrium, and lanthanides, facilitating studies in organometallic chemistry.[1]

Conclusion

1,3,5-Tri-tert-butylbenzene is a versatile and important compound in the field of chemistry. Its distinct structural features, characterized by high steric hindrance and thermal stability, make it an invaluable tool for researchers and developers. This guide has provided essential data on its properties, detailed experimental protocols for its synthesis and analysis, and highlighted its significant applications. The provided information aims to support and facilitate further innovation and research involving this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,3,5-Tri-tert-butylbenzene CAS#: 1460-02-2 [m.chemicalbook.com]
- 2. mt.com [mt.com]

- 3. 1,3,5-Tri-tert-butylbenzene | C18H30 | CID 15089 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. protocols.io [protocols.io]
- 5. Friedel Crafts alkylation | Reaction Mechanism of Friedel Crafts alkylation [pw.live]
- 6. youtube.com [youtube.com]
- 7. science.uct.ac.za [science.uct.ac.za]
- 8. lcms.cz [lcms.cz]
- 9. uoguelph.ca [uoguelph.ca]
- To cite this document: BenchChem. [An In-depth Technical Guide to 1,3,5-Tri-tert-butylbenzene]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b073737#1-3-5-tri-tert-butylbenzene-cas-number-and-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com